molecular formula C5H6N2O2 B13450933 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid

1-(2H3)methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13450933
M. Wt: 129.13 g/mol
InChI Key: UPPPWUOZCSMDTR-FIBGUPNXSA-N
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Description

1-(2H3)methyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of a carboxylic acid group at the 4-position and a methyl group at the 1-position, where the methyl group is deuterated (2H3). Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazine, followed by dehydrogenation . For instance, the reaction of acetylacetone with hydrazine yields 3,5-dimethylpyrazole, which can be further modified to introduce the carboxylic acid group at the 4-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions: 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol .

Mechanism of Action

The mechanism of action of 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the deuterated methyl group, which can influence its chemical properties and reactivity. This deuteration can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

129.13 g/mol

IUPAC Name

1-(trideuteriomethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C5H6N2O2/c1-7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9)/i1D3

InChI Key

UPPPWUOZCSMDTR-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=N1)C(=O)O

Canonical SMILES

CN1C=C(C=N1)C(=O)O

Origin of Product

United States

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